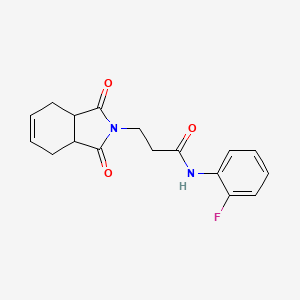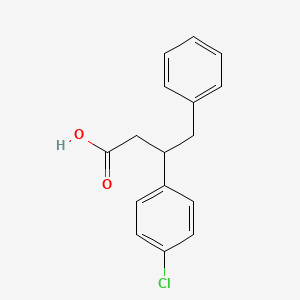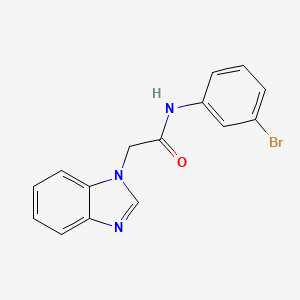
3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide, also known as IQB-9302, is a chemical compound with potential applications in scientific research. It is a small molecule inhibitor that has been shown to have activity against a variety of targets, including kinases and proteases. In
科学的研究の応用
3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. It has been found to have activity against a variety of kinases and proteases that are involved in these processes. For example, this compound has been shown to inhibit the activity of the kinase AKT, which is involved in cell proliferation and survival. It has also been found to inhibit the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins.
作用機序
The mechanism of action of 3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide is not fully understood, but it is thought to involve the inhibition of specific kinases and proteases. By inhibiting these targets, this compound may be able to disrupt key signaling pathways that are involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis. Additionally, this compound has been found to have antiangiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One advantage of 3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide is that it is a small molecule inhibitor, which means that it can be easily synthesized and modified for use in a variety of experiments. Additionally, this compound has been shown to have activity against a variety of targets, which makes it a versatile tool for studying different signaling pathways. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.
将来の方向性
There are several future directions for research on 3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide. One area of interest is the development of more potent and selective inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways. Finally, there is potential for this compound to be used as a therapeutic agent for cancer and inflammation, which will require further preclinical and clinical studies.
合成法
The synthesis of 3-isopropoxy-N-(2-methyl-8-quinolinyl)benzamide involves a multistep process that begins with the reaction of 2-methyl-8-quinolinol with isopropyl bromide to form 2-methyl-8-(2-propyl)quinolinol. This intermediate is then reacted with 4-chlorobenzoyl chloride to form this compound. The final product is purified by recrystallization and characterized by spectroscopic methods.
特性
IUPAC Name |
N-(2-methylquinolin-8-yl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)24-17-8-4-7-16(12-17)20(23)22-18-9-5-6-15-11-10-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNIDDMXOHDEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)OC(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B5357787.png)

![2,4-dichloro-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5357797.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5357798.png)

![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5357808.png)

amine hydrochloride](/img/structure/B5357820.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5357834.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]quinoline-2-carboxamide](/img/structure/B5357839.png)

